2-Chloro-N-{3-fluoro-1-hydroxy-1-[4-(methylsulfonyl)phenyl]-2-propanyl}acetamide
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Overview
Description
2-Chloro-N-{3-fluoro-1-hydroxy-1-[4-(methylsulfonyl)phenyl]-2-propanyl}acetamide is a chemical compound with the molecular formula C12H15ClFNO4S. It has an average mass of 323.768 Da and a monoisotopic mass of 323.039429 Da . This compound is known for its unique structural features, including a chloroacetamide group, a fluorohydroxypropyl group, and a methylsulfonylphenyl group.
Preparation Methods
The synthesis of 2-Chloro-N-{3-fluoro-1-hydroxy-1-[4-(methylsulfonyl)phenyl]-2-propanyl}acetamide involves multiple steps. One common synthetic route includes the following steps:
Friedel-Crafts Acylation:
Clemmensen Reduction: Conversion of the acyl group to an alkane.
Nitration: Introduction of a nitro group onto the benzene ring.
Industrial production methods may involve optimizing these steps to increase yield and purity, as well as scaling up the reaction conditions to accommodate larger quantities.
Chemical Reactions Analysis
2-Chloro-N-{3-fluoro-1-hydroxy-1-[4-(methylsulfonyl)phenyl]-2-propanyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert certain functional groups within the molecule.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-N-{3-fluoro-1-hydroxy-1-[4-(methylsulfonyl)phenyl]-2-propanyl}acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-N-{3-fluoro-1-hydroxy-1-[4-(methylsulfonyl)phenyl]-2-propanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-Chloro-N-{3-fluoro-1-hydroxy-1-[4-(methylsulfonyl)phenyl]-2-propanyl}acetamide can be compared with similar compounds such as:
Florfenicol: A related compound with similar structural features but different functional groups.
Chloramphenicol: Another related compound with distinct biological activities.
Thiamphenicol: Shares some structural similarities but has unique properties.
Properties
Molecular Formula |
C12H15ClFNO4S |
---|---|
Molecular Weight |
323.77 g/mol |
IUPAC Name |
2-chloro-N-[3-fluoro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]acetamide |
InChI |
InChI=1S/C12H15ClFNO4S/c1-20(18,19)9-4-2-8(3-5-9)12(17)10(7-14)15-11(16)6-13/h2-5,10,12,17H,6-7H2,1H3,(H,15,16) |
InChI Key |
ZGCDULJZLGMYDR-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(C(CF)NC(=O)CCl)O |
Origin of Product |
United States |
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